An In-Depth Technical Guide to 1-Chlorobutane-d9: Properties, Synthesis, and Applications in Scientific Research
An In-Depth Technical Guide to 1-Chlorobutane-d9: Properties, Synthesis, and Applications in Scientific Research
This guide provides a comprehensive technical overview of 1-Chlorobutane-d9 (deuterated n-butyl chloride), a stable isotope-labeled compound increasingly utilized in advanced scientific research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectroscopic analysis, and critical applications of this important analytical tool.
Introduction: The Significance of Deuterium Labeling
In the landscape of modern analytical and pharmaceutical science, stable isotope-labeled compounds are indispensable. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), offers a subtle yet powerful modification to a molecule's properties. This alteration, while minimally impacting the compound's chemical reactivity and biological activity, provides a distinct mass shift that is readily detectable by mass spectrometry. This fundamental principle underpins the utility of deuterated compounds as internal standards for highly accurate and precise quantification in complex biological matrices.[1][2] Furthermore, the kinetic isotope effect observed in reactions involving the cleavage of a carbon-deuterium bond versus a carbon-hydrogen bond provides a valuable tool for elucidating reaction mechanisms.[3]
1-Chlorobutane-d9, with the chemical formula CD₃(CD₂)₃Cl, is the fully deuterated analog of 1-chlorobutane. Its primary application lies in its use as an internal standard for the quantification of 1-chlorobutane and related volatile organic compounds in various analytical methodologies, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties and Specifications
The physical and chemical properties of 1-Chlorobutane-d9 are largely similar to its non-deuterated counterpart, with the notable exception of its increased molecular weight. This mass difference is the cornerstone of its utility in analytical applications.
Below is a table summarizing the key physicochemical properties and typical product specifications for 1-Chlorobutane-d9.
| Property | Specification |
| Chemical Formula | C₄D₉Cl |
| Molecular Weight | 101.62 g/mol |
| CAS Number | 175540-76-8 |
| Appearance | Colorless liquid |
| Boiling Point | 77-78 °C |
| Melting Point | -123 °C |
| Density | 0.971 g/mL at 25 °C |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥99% (GC) |
Synthesis and Purification of 1-Chlorobutane-d9
The synthesis of 1-Chlorobutane-d9 generally mirrors the established methods for the preparation of 1-chlorobutane, with the critical difference being the use of a deuterated starting material.[4][5][6] The most common synthetic route involves the nucleophilic substitution of the hydroxyl group in deuterated n-butanol (n-butanol-d9 or a specifically labeled variant) with a chloride ion.
A typical laboratory-scale synthesis can be achieved through the reaction of n-butanol-d10 with a chlorinating agent such as thionyl chloride (SOCl₂) or by treating it with concentrated hydrochloric acid in the presence of a catalyst like zinc chloride.[5]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 1-Chlorobutane-d9 from n-butanol-d10.
Caption: Generalized workflow for the synthesis of 1-Chlorobutane-d9.
Step-by-Step Synthesis Protocol (Conceptual)
-
Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add n-butanol-d10.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride to the n-butanol-d10 while maintaining a controlled temperature. The reaction is typically exothermic.
-
Reflux: Heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction.
-
Quenching and Extraction: After cooling, the reaction mixture is carefully poured into ice-water to quench any unreacted thionyl chloride. The organic layer containing the 1-Chlorobutane-d9 is then separated.
-
Washing: The organic layer is washed sequentially with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by water.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Purification: The final product is purified by fractional distillation to yield high-purity 1-Chlorobutane-d9.
Spectroscopic Analysis and Characterization
The structural confirmation and purity assessment of 1-Chlorobutane-d9 are typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1-Chlorobutane-d9 are markedly different from those of its non-deuterated analog due to the presence of deuterium.
-
¹H NMR: The proton NMR spectrum of 1-Chlorobutane-d9 will show a significant reduction or complete absence of signals in the regions where protons are typically observed for 1-chlorobutane (approximately 0.9 to 3.5 ppm).[7][8] Any residual signals in these regions would correspond to the small percentage of non-deuterated species present, allowing for the calculation of isotopic purity.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signals for the carbon atoms directly bonded to deuterium will appear as multiplets (typically triplets for -CD₂- groups and septets for -CD₃ groups) due to spin-spin coupling with deuterium (I=1). These signals will also be slightly upfield compared to their non-deuterated counterparts. The C-Cl carbon signal will be a triplet at approximately 45 ppm. The other deuterated carbon signals will appear as triplets at roughly 34, 20, and 13 ppm.[9]
-
²H NMR: The deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, providing a direct confirmation of the deuteration pattern.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium and determining the isotopic distribution.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum of 1-Chlorobutane-d9 will exhibit a molecular ion peak (M⁺) that is 9 mass units higher than that of 1-chlorobutane. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 101 (for C₄D₉³⁵Cl) and m/z 103 (for C₄D₉³⁷Cl).[10]
-
Fragmentation Pattern: The fragmentation pattern will also be shifted by the incorporated deuterium atoms. For instance, the loss of a chlorine atom will result in a fragment ion at m/z 66 ([C₄D₉]⁺), compared to m/z 57 for the non-deuterated analog.[10]
The following diagram illustrates the key mass spectral features of 1-Chlorobutane-d9.
Caption: Key mass spectral features of 1-Chlorobutane-d9.
Applications in Research and Drug Development
The primary utility of 1-Chlorobutane-d9 stems from its properties as a stable isotope-labeled internal standard.
Internal Standard for Quantitative Analysis
In quantitative analytical methods, such as GC-MS and LC-MS, an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the detector. 1-Chlorobutane-d9 serves as an excellent internal standard for the quantification of 1-chlorobutane because:
-
It co-elutes with 1-chlorobutane under typical chromatographic conditions.
-
It exhibits similar extraction efficiency and ionization response.
-
Its distinct mass allows for its selective detection and quantification alongside the non-deuterated analyte.
This application is particularly relevant in environmental monitoring, industrial hygiene, and toxicology studies where the accurate measurement of volatile organic compounds is required.
Mechanistic Studies
The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of chemical reactions. By comparing the rate of a reaction using a deuterated substrate with that of a non-deuterated substrate, insights into the rate-determining step and the nature of the transition state can be gained. For instance, in studies of the dehydrochlorination of 1-chlorobutane, using 1-Chlorobutane-d9 could help determine the extent to which C-H (or C-D) bond cleavage is involved in the rate-limiting step.[11]
Drug Metabolism and Pharmacokinetic (DMPK) Studies
In the broader context of drug development, deuterated compounds are widely used in DMPK studies.[12] While 1-Chlorobutane-d9 itself is not a therapeutic agent, its use as a building block in the synthesis of more complex deuterated molecules is a potential application. Deuteration at specific sites in a drug molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties.[13]
Safety and Handling
1-Chlorobutane-d9 should be handled with the same precautions as its non-deuterated counterpart. It is a highly flammable liquid and vapor.
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
1-Chlorobutane-d9 is a valuable tool for the modern research scientist. Its well-defined chemical and physical properties, combined with its distinct mass signature, make it an ideal internal standard for the accurate and precise quantification of 1-chlorobutane. Furthermore, its potential use in mechanistic studies highlights its versatility. As analytical techniques continue to advance in sensitivity and specificity, the demand for high-purity stable isotope-labeled compounds like 1-Chlorobutane-d9 is expected to grow, further enabling scientific discovery and innovation.
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